molecular formula C15H13FN4 B5359814 2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole

2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole

Cat. No. B5359814
M. Wt: 268.29 g/mol
InChI Key: YWZBTXPXRHYWSB-UHFFFAOYSA-N
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Description

2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole (FB-MPT) is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in medicinal chemistry. FB-MPT is a heterocyclic compound that contains a five-membered ring consisting of four nitrogen atoms and one carbon atom. It has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole is not fully understood. However, it has been suggested that it may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a crucial role in the regulation of neuronal excitability. This compound has been shown to enhance the binding of GABA to its receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological activities in animal models. However, there are also some limitations to its use. For example, it may exhibit low solubility in certain solvents, making it challenging to work with in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole has significant potential for further research and development. Some future directions for research include:
1. Further studies to understand the exact mechanism of action of this compound and its potential side effects.
2. Investigation of the potential of this compound for the treatment of chronic pain and inflammatory disorders.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Investigation of the potential of this compound for the treatment of neurological disorders, such as epilepsy and anxiety disorders.
5. Exploration of the potential of this compound as a lead compound for the development of new drugs.

Synthesis Methods

2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole can be synthesized using different methods, including the reaction of 2-fluorobenzylamine with 2-methylphenyl isocyanate, followed by the cyclization of the resulting intermediate with sodium azide. Other methods include the reaction of 2-fluorobenzylamine with 2-methylphenyl isothiocyanate, followed by the cyclization of the resulting intermediate with sodium azide.

Scientific Research Applications

2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, this compound has been reported to possess potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-(2-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4/c1-11-6-2-4-8-13(11)15-17-19-20(18-15)10-12-7-3-5-9-14(12)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZBTXPXRHYWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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